Pectin - 18968-14-4

Pectin

Catalog Number: EVT-372200
CAS Number: 18968-14-4
Molecular Formula: C6H10O7
Molecular Weight: 194.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pectin is a structural heteropolysaccharide predominantly found in the middle lamella and primary cell walls of terrestrial plants. [] Its primary constituent is galacturonic acid, a sugar acid derived from galactose. [] Pectin's ability to form gels makes it a valuable gelling agent, thickener, and stabilizer in various food applications. [] It is commonly used in jams, jellies, marmalades, and other fruit-based products. [, ]

Two main categories of pectin exist: high methoxyl (HM) pectin and low methoxyl (LM) pectin, distinguished by their degree of esterification. [] HM pectin forms gels in the presence of high sugar concentrations and low pH, while LM pectin forms gels through ionic interactions with calcium ions, even at low sugar concentrations. []

Synthesis Analysis

Pectin is not typically synthesized; it is extracted from plant materials, primarily citrus fruits and apple pomace. [] Extraction methods involve using hot water or dilute acids, followed by precipitation and purification steps. [, ] Various extraction techniques have been investigated, including hot acid extraction, microwave-assisted extraction, and enzyme-assisted extraction, each impacting the yield and properties of the extracted pectin. [, ]

Molecular Structure Analysis
  • Esterification: Pectin's carboxylic acid groups can react with alcohols to form esters, influencing its gelling properties. []
  • Saponification: Treatment with alkalis like sodium hydroxide can remove methyl ester groups from pectin, converting HM pectin to LM pectin. []
  • Amidation: Reaction with ammonia can convert methyl ester groups into amide groups, yielding amidated pectins with altered gelling properties. []
  • Depolymerization: Enzymatic or chemical hydrolysis can break down pectin into smaller fragments, impacting its viscosity and functionality. []
Mechanism of Action

Pectin's mechanism of action in material science applications depends on the specific material and its intended use. [, ] For instance, in edible films, pectin acts as a matrix, forming a cohesive structure that prevents moisture loss and protects food products. [] In biomaterials, pectin can promote cell adhesion and tissue regeneration due to its biocompatibility. []

Physical and Chemical Properties Analysis

Pectin's physical and chemical properties, such as viscosity, swelling behavior, and biodegradability, are crucial for its pharmaceutical applications. [, , ] Modifying these properties through chemical reactions allows for the development of tailored drug delivery systems with desired release kinetics and targeted delivery capabilities. [, ]

Applications
  • Drug carrier: In hydrogels, microspheres, and tablets for controlled release of drugs. [, , ]
  • Bioadhesive: In mucoadhesive drug delivery systems for enhanced drug absorption in the gastrointestinal tract. [, ]
  • Excipient: In tablet formulations for improved compressibility and tablet properties. []
  • Wound healing agent: In wound dressings due to its biocompatibility and potential to promote tissue regeneration. []
Future Directions
  • Exploring novel pectin sources with improved functional properties. []
  • Developing sustainable and efficient extraction techniques, including enzyme-assisted extraction. []
  • Understanding the impact of pectin structure on its prebiotic activity. []
  • Utilizing pectin in novel food applications, such as plant-based meat alternatives. []

Pharmaceutical Science

Protopectin

Compound Description: Protopectin is a high-molecular-weight, water-insoluble precursor to pectin found in the cell walls of plants. It is converted to soluble pectin by enzymes such as protopectinases during ripening or processing [].

Galacturonic Acid

Compound Description: Galacturonic acid is a sugar acid, specifically an oxidized form of galactose. It is the primary constituent of pectin, linked together in chains to form the backbone of the pectin molecule [, ].

Methyl Esters of Galacturonic Acid

Compound Description: Methyl esters of galacturonic acid are formed by the esterification of the carboxyl group (-COOH) of galacturonic acid with methanol. The degree of esterification (DE), which represents the percentage of carboxyl groups esterified with methanol, is a key factor influencing pectin's gelling properties [, , , ].

Rhamnose

Compound Description: Rhamnose is a naturally occurring deoxy sugar. It is a six-carbon sugar that is found in the cell walls of plants. Rhamnose is a component of rhamnogalacturonan-I (RG-I), a structural element of pectin [, ].

Arabinose

Compound Description: Arabinose is another sugar commonly found in plant cell walls, often as part of complex polysaccharides. It contributes to the structural diversity and functionality of pectin, particularly in the rhamnogalacturonan-I (RG-I) regions [, ].

Galactose

Compound Description: Galactose, a monosaccharide sugar, is a common component of complex carbohydrates found in various natural sources, including plant cell walls. It plays a significant role in the structure and function of pectin, especially in the rhamnogalacturonan-I (RG-I) regions [, ].

Glucose

Compound Description: Glucose, a simple sugar, serves as a vital energy source for living organisms and acts as a fundamental building block for complex carbohydrates. While not a direct part of pectin’s backbone, glucose can be found as a side chain component in some pectins, influencing their overall structure and properties [].

Calcium Chloride

Compound Description: Calcium chloride is an ionic compound commonly used in food applications, including the formation of pectin gels. It interacts with low-methoxy pectin, cross-linking pectin chains to form a gel network [, , ].

Sodium Carbonate

Compound Description: Sodium carbonate is an alkaline salt commonly used in various applications, including food processing. In the context of pectin research, sodium carbonate solutions are employed to extract a specific fraction of pectin known as sodium carbonate-soluble pectin (SSP) [, ].

4-Aminothiophenol

Compound Description: 4-Aminothiophenol is an organic compound with a thiol (-SH) group and an amino (-NH2) group. It can be used to modify pectin through covalent attachment, introducing hydrophobic properties and enabling oxidative cross-linking [].

Resistant Starch

Compound Description: Resistant starch is a type of starch that resists digestion in the small intestine and reaches the colon, where it can be fermented by gut bacteria. It can be combined with pectin to create hybrid hydrogel beads with improved properties for drug delivery [].

Carboxymethyl Chitosan (CMC)

Compound Description: Carboxymethyl chitosan (CMC) is a derivative of chitosan, a natural polysaccharide. CMC is a water-soluble polymer with good film-forming and biocompatible properties. It can be combined with pectin to create polyelectrolyte complexes with enhanced properties for various applications, including heavy metal adsorption [].

Properties

CAS Number

18968-14-4

Product Name

beta-D-Galactopyranuronic acid

IUPAC Name

(2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1

InChI Key

AEMOLEFTQBMNLQ-DTEWXJGMSA-N

SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Synonyms

Glucuronate
Glucuronate, Monopotassium
Glucuronate, Monosodium
Glucuronic Acid
Glucuronic Acid, 6-(14)C-labeled, (D)-isomer
Glucuronic Acid, Monopotassium Salt
Glucuronic Acid, Monosodium Salt
Monopotassium Glucuronate
Monosodium Glucuronate

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O

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